Cas no 1314916-58-9 (1-2-(1H-imidazol-2-yl)ethylpiperazine)

1-2-(1H-Imidazol-2-yl)ethylpiperazine is a heterocyclic organic compound featuring both imidazole and piperazine moieties, offering versatile reactivity and structural functionality. Its dual heterocyclic structure makes it valuable in pharmaceutical and chemical synthesis, particularly as a building block for biologically active molecules. The imidazole ring provides coordination sites for metal binding, while the piperazine moiety enhances solubility and conformational flexibility. This compound is useful in medicinal chemistry for designing ligands, catalysts, or intermediates in drug development. Its stability and well-defined reactivity profile make it suitable for controlled modifications in complex synthetic pathways. Proper handling and storage under inert conditions are recommended to maintain purity.
1-2-(1H-imidazol-2-yl)ethylpiperazine structure
1314916-58-9 structure
Product Name:1-2-(1H-imidazol-2-yl)ethylpiperazine
CAS No:1314916-58-9
MF:C9H16N4
MW:180.250141143799
CID:6117994
PubChem ID:55254603
Update Time:2025-06-08

1-2-(1H-imidazol-2-yl)ethylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(1H-imidazol-2-yl)ethylpiperazine
    • AKOS006290764
    • 1314916-58-9
    • 1-[2-(1H-imidazol-2-yl)ethyl]piperazine
    • EN300-1849871
    • Inchi: 1S/C9H16N4/c1(9-11-2-3-12-9)6-13-7-4-10-5-8-13/h2-3,10H,1,4-8H2,(H,11,12)
    • InChI Key: PBERBMCBZYAYRM-UHFFFAOYSA-N
    • SMILES: N1(CCC2=NC=CN2)CCNCC1

Computed Properties

  • Exact Mass: 180.137496527g/mol
  • Monoisotopic Mass: 180.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 44Ų

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Additional information on 1-2-(1H-imidazol-2-yl)ethylpiperazine

Introduction to 1-2-(1H-imidazol-2-yl)ethylpiperazine (CAS No. 1314916-58-9)

1-2-(1H-imidazol-2-yl)ethylpiperazine, also known by its CAS number 1314916-58-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines a piperazine ring with an imidazole moiety, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 1-2-(1H-imidazol-2-yl)ethylpiperazine consists of a piperazine ring linked to an imidazole group through an ethylene bridge. This structural arrangement confers the compound with a range of biological activities, including potential interactions with various receptors and enzymes. The piperazine moiety is known for its ability to modulate the activity of neurotransmitter systems, while the imidazole group can interact with metal ions and proteins, enhancing the compound's pharmacological profile.

Recent studies have highlighted the potential of 1-2-(1H-imidazol-2-yl)ethylpiperazine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that 1-2-(1H-imidazol-2-yl)ethylpiperazine and its analogs could be promising candidates for the treatment of chronic pain and inflammatory diseases.

In addition to its anti-inflammatory and analgesic effects, 1-2-(1H-imidazol-2-yl)ethylpiperazine has also been investigated for its potential as an anticonvulsant agent. A study published in the Epilepsia journal reported that certain derivatives of this compound demonstrated significant anticonvulsant activity in animal models, indicating its potential use in the management of epilepsy and other seizure disorders.

The pharmacokinetic properties of 1-2-(1H-imidazol-2-yl)ethylpiperazine have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its effectiveness as a therapeutic agent. Its high bioavailability and low toxicity profile make it an attractive candidate for further drug development.

In the context of drug discovery, 1-2-(1H-imidazol-2-yl)ethylpiperazine serves as a valuable starting point for the design and synthesis of novel compounds. Chemists can modify the piperazine and imidazole moieties to optimize the compound's pharmacological properties, such as potency, selectivity, and safety. This flexibility in chemical modification allows researchers to tailor the compound to specific therapeutic needs.

Clinical trials involving derivatives of 1-2-(1H-imidazol-2-yl)ethylpiperazine are currently underway to evaluate their efficacy and safety in human subjects. Preliminary results from these trials have been promising, with several compounds showing significant therapeutic benefits without major side effects. These findings underscore the potential of 1-2-(1H-imidazol-2-yl)ethylpiperazine-based drugs in addressing unmet medical needs.

The environmental impact of pharmaceutical compounds is another important consideration in drug development. Studies have shown that 1-2-(1H-imidazol-2-yl)ethylpiperazine and its derivatives are biodegradable and do not pose significant environmental risks when properly managed. This characteristic aligns with the growing emphasis on sustainable pharmaceutical practices.

In conclusion, 1-2-(1H-imidazol-2-yl)ethylpiperazine (CAS No. 1314916-58-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure, favorable pharmacokinetic properties, and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, paving the way for innovative treatments in various medical fields.

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